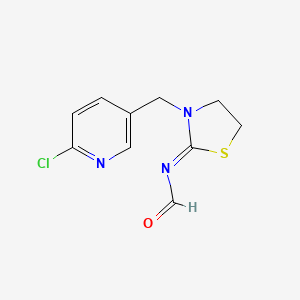
3-(2-Chloro-5-pyridinylmethyl)-2-(formylimino)-thiazolidine
Cat. No. B8387872
M. Wt: 255.72 g/mol
InChI Key: GYKNNQOVPZMCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08309733B2
Procedure details


A mixture of 3-(2-Chloro-5-pyridinylmethyl)-2-iminothiazolidine (227 mg, 1.1 mmol) and 10 ml of ethyl formate was heated at the boiling point of ethyl formate for 5 hours with stirring. After distilling the excessive ethyl formate off followed by purification by a silica gel column chromatography, the resultant intended solid was washed with diethyl ether. Yield: 32 mg (13%). Melting point: 99-100° C.
Quantity
227 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:13][CH2:12][S:11][C:10]2=[NH:14])=[CH:4][N:3]=1.[CH:15](OCC)=[O:16]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:13][CH2:12][S:11][C:10]2=[N:14][CH:15]=[O:16])=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
227 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)CN1C(SCC1)=N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling the excessive ethyl formate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
off followed by purification by a silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=C(C=C1)CN1C(SCC1)=NC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
